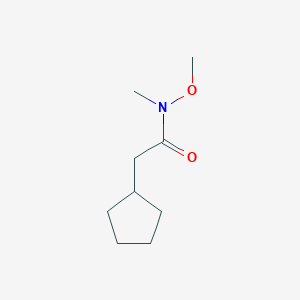

2-cyclopentyl-N-methoxy-N-methylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyl-N-methoxy-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-10(12-2)9(11)7-8-5-3-4-6-8/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMDRKGAMJCFSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1CCCC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Cyclopentyl-N-methoxy-N-methylacetamide: Properties and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the precise control over reactive intermediates is paramount for the efficient construction of complex molecular architectures. Among the arsenal of synthons available to chemists, N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as exceptionally versatile and reliable intermediates.[1][2] This guide provides an in-depth technical overview of a specific Weinreb amide, 2-cyclopentyl-N-methoxy-N-methylacetamide, detailing its fundamental molecular properties and outlining a robust synthetic protocol. This compound serves as a valuable building block, enabling the introduction of the cyclopentylacetyl moiety in a controlled fashion, a structural motif of interest in the development of novel therapeutic agents.

The primary advantage of the Weinreb amide functionality lies in its ability to react with organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate which, upon acidic workup, yields a ketone.[1][3] This circumvents the common issue of over-addition to form tertiary alcohols, a frequent side reaction with more reactive acylating agents like acid chlorides or esters.[1] The stability and predictable reactivity of Weinreb amides make them indispensable tools in multi-step syntheses.[1][2]

Physicochemical and Structural Characteristics

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and application in synthetic workflows.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | |

| Molecular Weight | 171.24 g/mol | |

| CAS Number | 134560-38-6 | |

| InChI Key | QRMDRKGAMJCFSJ-UHFFFAOYSA-N |

The structural formula of this compound, as depicted below, highlights the key functional groups: the cyclopentyl ring, the central acetamide core, and the characteristic N-methoxy-N-methylamino group.

Caption: Chemical structure of this compound.

Synthetic Protocol: Weinreb Amidation

The synthesis of this compound is most reliably achieved through a Weinreb amidation reaction. This involves the coupling of a carboxylic acid (or its activated derivative) with N,O-dimethylhydroxylamine.[3][4] The following protocol details a common and effective method starting from cyclopentylacetic acid.

Causality Behind Experimental Choices

-

Activation of the Carboxylic Acid: Carboxylic acids are generally not reactive enough to directly form amides. Activation, in this case with a coupling agent like dicyclohexylcarbodiimide (DCC), converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[3]

-

N,O-Dimethylhydroxylamine Hydrochloride: The hydrochloride salt is a stable, commercially available, and easily handled solid.[1] A base, such as triethylamine (TEA), is required to neutralize the HCl and generate the free amine in situ for the reaction.

-

Solvent Choice: An aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without interfering with the reaction mechanism.

-

Byproduct Removal: The reaction with DCC produces dicyclohexylurea (DCU) as a byproduct, which is largely insoluble in DCM and can be easily removed by filtration.[3]

Step-by-Step Methodology

-

Reaction Setup: To a solution of cyclopentylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

-

Base Addition: Cool the mixture to 0 °C using an ice bath and add triethylamine (2.2 eq) dropwise. Stir for 10-15 minutes.

-

Coupling Agent Addition: To the stirred suspension, add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

-

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physicochemical properties. Its utility stems from the reliable and chemoselective reactivity of the Weinreb amide functional group, which allows for the controlled synthesis of ketones. The synthetic protocol outlined in this guide, based on the established principles of Weinreb amidation, provides a robust and reproducible method for its preparation. For researchers in drug discovery and development, the ability to efficiently synthesize such building blocks is a critical step in the exploration of new chemical space and the generation of novel molecular entities with therapeutic potential.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

-

TutorChase. (n.d.). How do you prepare a Weinreb amide?. Retrieved from [Link]

-

Borbély, A., et al. (2014). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 19(9), 14838-14851. [Link]

-

Wikipedia. (2023, December 27). Weinreb ketone synthesis. Retrieved from [Link]

-

El-Sayed, A. M., & El-Shorbagy, A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Mini-Reviews in Organic Chemistry, 16(6), 546-561. [Link]

Sources

An In-depth Technical Guide to 2-Cyclopentyl-N-methoxy-N-methylacetamide: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on 2-cyclopentyl-N-methoxy-N-methylacetamide. As of the latest update, a specific Material Safety Data Sheet (MSDS) and detailed toxicological or biological activity data for this compound are not publicly available. Therefore, this guide has been constructed by drawing logical inferences from structurally related compounds, including N-methoxy-N-methylamides (also known as Weinreb amides) and molecules containing a cyclopentyl moiety. The information herein should be used as a preliminary resource for safe handling and experimental design, and it is imperative to conduct a thorough risk assessment before use.

Introduction: Unveiling a Novel Synthetic Building Block

This compound, with the CAS number 134560-38-6, is a chemical entity that, while not extensively studied, holds potential as a versatile intermediate in organic synthesis and drug discovery.[1] Its structure combines two key features: the N-methoxy-N-methylamide (Weinreb amide) functional group and a cyclopentyl moiety.

The Weinreb amide is a well-established and highly valued functional group in modern organic synthesis. It is known for its ability to react with organometallic reagents to form ketones and with reducing agents to yield aldehydes, often with high chemoselectivity and without over-addition.[2][3][4] This reactivity makes it a cornerstone in the construction of complex molecules.

The cyclopentane ring is a prevalent scaffold in medicinal chemistry.[5][6][7] Its conformational flexibility and lipophilic nature allow it to favorably interact with biological targets and improve the pharmacokinetic properties of drug candidates.[5][8] The incorporation of a cyclopentyl group can enhance metabolic stability and provide a rigid framework for the spatial orientation of other functional groups.[5]

This guide will synthesize the available information to provide a detailed technical overview of this compound, with a focus on its chemical properties, extrapolated safety and handling protocols, and potential considerations for its use in a research and development setting.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 134560-38-6 | [1] |

| Molecular Formula | C9H17NO2 | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| Appearance | Not specified; likely a liquid or low-melting solid | Inferred |

| Purity | 96% (example from a commercial supplier) | [1] |

| InChI Key | QRMDRKGAMJCFSJ-UHFFFAOYSA-N | [1] |

Safety and Handling: A Precautionary Approach

In the absence of a specific MSDS for this compound, the following safety and handling procedures are recommended based on data from analogous compounds, such as N-methoxy-N-methylacetamide and other substituted acetamides.[9][10][11][12][13][14][15][16][17][18][19]

Hazard Identification (Inferred)

Based on the safety profiles of structurally similar compounds, this compound should be handled as a potentially hazardous substance with the following inferred risks:

-

Flammability: N-methoxy-N-methylacetamide is a flammable liquid.[11][12] Therefore, this compound should be kept away from heat, sparks, open flames, and other ignition sources.[11][12][13]

-

Skin and Eye Irritation: Related acetamides are known to cause skin and eye irritation.[9][14][20] Direct contact should be avoided.

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[14][20]

-

Harmful if Swallowed: Some related acetamides are harmful if swallowed.[10][14]

Personal Protective Equipment (PPE)

A comprehensive PPE program is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles with side shields or a face shield.[14][16][21]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for tears or punctures before use and change them immediately if contaminated.[14][16][18][21]

-

Body Protection: A lab coat or chemical-resistant apron to protect against skin contact. For tasks with a higher risk of splashes, a full-body suit may be necessary.[14][16][21]

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[16][17] If there is a risk of inhalation, a suitable respirator may be necessary.

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling:

-

Storage:

First Aid Measures (Inferred)

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following are general first-aid measures based on related compounds:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[10][12][14]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9][10][12][13][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[9][10][12][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][12][13][14]

Spill and Disposal Procedures

-

Spill Cleanup: In case of a spill, evacuate the area. Wear appropriate PPE. For liquid spills, absorb with an inert material and place in a suitable, closed container for disposal. For solid spills, avoid creating dust.[12][15] Ensure adequate ventilation.

-

Waste Disposal: Dispose of contents and container in accordance with all local, state, and federal regulations.[13] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Potential Applications in Research and Drug Discovery

While no specific biological activity has been reported for this compound, its structural components suggest potential avenues for exploration in drug discovery.

The Cyclopentyl Moiety as a "Privileged Scaffold"

The cyclopentane ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds.[7] Its inclusion in a molecule can:

-

Enhance Lipophilicity: This can improve absorption and distribution characteristics.[5]

-

Introduce Conformational Rigidity: A more rigid structure can lead to higher binding affinity and selectivity for a biological target.[5]

-

Serve as a Versatile Scaffold: The cyclopentane ring can be functionalized to present pharmacophoric groups in a defined spatial arrangement.[5][6]

Notably, some cyclopentane-containing compounds, such as certain 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives, have shown acetylcholinesterase (AChE) inhibitory activity.[22][23] AChE inhibitors are a class of drugs used in the treatment of Alzheimer's disease.[24] This suggests that the cyclopentyl group can be incorporated into scaffolds that target this important enzyme.

The Weinreb Amide as a Synthetic Tool

The N-methoxy-N-methylamide functionality is a powerful tool for the synthesis of complex molecules. Its predictable reactivity allows for the controlled introduction of carbonyl groups, which are central to the structure of many biologically active compounds.[2][3][4] Therefore, this compound could serve as a key building block for the synthesis of novel cyclopentyl-containing ketones and other derivatives for biological screening.

Experimental Protocols and Methodologies

Given the lack of specific experimental data for this compound, this section provides generalized protocols that would be applicable for its synthesis and subsequent use in a research context.

Illustrative Synthetic Approach

A plausible synthetic route to this compound would involve the acylation of N,O-dimethylhydroxylamine with a derivative of cyclopentylacetic acid. Cyclopentylacetic acid itself is a commercially available reagent used in the synthesis of pharmaceuticals.[25]

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology (Hypothetical):

-

Activation of Cyclopentylacetic Acid: Cyclopentylacetic acid would be converted to a more reactive acylating agent, such as an acid chloride, by reacting it with an activating agent like thionyl chloride or oxalyl chloride in an appropriate solvent (e.g., dichloromethane).

-

Acylation Reaction: The activated cyclopentylacetic acid derivative would then be reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated and the hydrochloride salt.

-

Workup and Purification: The reaction mixture would be subjected to an aqueous workup to remove salts and other water-soluble impurities. The organic layer would then be dried and concentrated. The crude product would be purified, likely by distillation under reduced pressure or column chromatography, to yield the desired this compound.

Workflow for Investigating Biological Activity

Should this compound be investigated for potential biological activity, a standard screening workflow would be employed.

Sources

- 1. This compound | 134560-38-6 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pure.psu.edu [pure.psu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. researchgate.net [researchgate.net]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. echemi.com [echemi.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. combi-blocks.com [combi-blocks.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 17. chemos.de [chemos.de]

- 18. pentachemicals.eu [pentachemicals.eu]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. 2-cyclopropyl-N-methoxy-N-methylacetamide | C7H13NO2 | CID 22473766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. lgcstandards.com [lgcstandards.com]

- 22. 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives as acetylcholinesterase inhibitors-synthesis, radiolabeling and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Page loading... [wap.guidechem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Ketones via Grignard Reaction with 2-Cyclopentyl-N-methoxy-N-methylacetamide

Introduction: The Enduring Utility of the Weinreb-Nahm Ketone Synthesis

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of methodologies, the synthesis of ketones stands out as a critical transformation, given their prevalence in natural products, pharmaceuticals, and as versatile intermediates for further functionalization. The addition of organometallic reagents to carboxylic acid derivatives is a classic approach to ketone synthesis; however, it is often plagued by a significant side reaction: over-addition of the organometallic reagent to the newly formed ketone, leading to the tertiary alcohol.[1][2][3]

In 1981, Steven M. Weinreb and Steven Nahm reported a seminal solution to this challenge through the use of N-methoxy-N-methylamides, now ubiquitously known as Weinreb-Nahm amides.[1] This application note provides a detailed protocol and scientific rationale for the reaction of 2-cyclopentyl-N-methoxy-N-methylacetamide with Grignard reagents, a specific embodiment of the highly reliable and chemoselective Weinreb-Nahm ketone synthesis. This protocol is designed for researchers, scientists, and drug development professionals who require a robust method for the preparation of cyclopentyl ketones.

The Underlying Science: Mechanism of the Weinreb-Nahm Ketone Synthesis

The remarkable success of the Weinreb-Nahm ketone synthesis lies in the unique stability of the tetrahedral intermediate formed upon nucleophilic attack of the Grignard reagent on the amide carbonyl.[1][4] This stability is attributed to the formation of a five-membered chelate with the magnesium ion, which is coordinated by the carbonyl oxygen and the N-methoxy oxygen.[3][4]

This chelated intermediate is stable at low temperatures and does not readily collapse to the ketone until acidic workup.[1][4] This chelation effectively shields the intermediate from further nucleophilic attack by another equivalent of the Grignard reagent, thus preventing the formation of the tertiary alcohol byproduct that is common in reactions with other acylating agents like esters or acid chlorides.[1][2][3]

Diagram of the Reaction Mechanism

Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.

Critical Safety Considerations for Handling Grignard Reagents

Grignard reagents are highly reactive and require careful handling to ensure a safe and successful experiment. The following safety precautions are paramount:

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by water. All glassware must be rigorously dried, preferably in an oven overnight and cooled under a stream of inert gas (nitrogen or argon). All solvents and reagents must be anhydrous.

-

Inert Atmosphere: The reaction must be carried out under an inert atmosphere to prevent reaction with atmospheric oxygen and moisture. A nitrogen or argon blanket should be maintained throughout the experiment.

-

Exothermic Reaction: The formation of the Grignard reagent and its reaction with the Weinreb amide can be exothermic. An ice bath should be readily available to control the reaction temperature.

-

Flammable Solvents: Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly used and are highly flammable. Ensure there are no open flames or spark sources in the vicinity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.

-

Quenching: Excess Grignard reagent must be quenched carefully at the end of the reaction. This is typically done by slow addition of a saturated aqueous solution of ammonium chloride or dilute acid at low temperature.

Experimental Protocol: Synthesis of a Cyclopentyl Ketone

This protocol provides a general procedure for the reaction of this compound with an alkyl or aryl Grignard reagent.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | Reagent | Various | Ensure it is pure and dry. |

| Magnesium turnings | Grignard quality | Various | |

| Alkyl/Aryl Halide (e.g., Bromobenzene) | Anhydrous | Various | |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Various | |

| Iodine | Crystal | Various | For initiation of Grignard reagent formation. |

| Saturated aqueous ammonium chloride (NH₄Cl) | ACS Grade | Various | For quenching the reaction. |

| Diethyl ether or Ethyl acetate | ACS Grade | Various | For extraction. |

| Anhydrous magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | For drying the organic phase. |

| Silica gel | 60 Å, 230-400 mesh | Various | For column chromatography. |

| Hexanes and Ethyl acetate | HPLC Grade | Various | For column chromatography. |

Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the alkyl/aryl halide) in the flask. Add a small crystal of iodine.

-

Initiation: Add a small amount of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of the alkyl/aryl halide (e.g., bromobenzene, 1.1 equivalents) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Grignard Formation: Once the reaction has initiated, add the remaining alkyl/aryl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with this compound

-

Reaction Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a thermometer, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution of the Weinreb amide to 0 °C using an ice-water bath.

-

Addition of Grignard Reagent: Slowly add the freshly prepared Grignard reagent solution (1.1-1.2 equivalents) to the stirred solution of the Weinreb amide via a cannula or dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Part C: Work-up and Purification

-

Quenching: While maintaining the reaction mixture at 0 °C, slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel. A typical eluent system for cyclopentyl ketones is a gradient of ethyl acetate in hexanes.[5][6]

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of ketones.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | - Incomplete formation of the Grignard reagent.- Presence of moisture in the reaction.- Low reactivity of the Grignard reagent. | - Ensure magnesium is properly activated.- Rigorously dry all glassware and use anhydrous solvents.- Consider using a more reactive Grignard reagent or a different solvent (e.g., diethyl ether). |

| Formation of Tertiary Alcohol (Over-addition) | - Reaction temperature is too high, leading to the breakdown of the chelated intermediate.- Highly reactive Grignard reagent. | - Maintain the reaction temperature at 0 °C or lower.- Add the Grignard reagent slowly to the Weinreb amide solution.- Consider using a less reactive organometallic reagent if the problem persists. |

| Presence of Starting Material | - Insufficient Grignard reagent.- Incomplete reaction. | - Use a slight excess of the Grignard reagent (1.1-1.2 equivalents).- Increase the reaction time and monitor by TLC. |

| Formation of Side Products | - With sterically hindered or highly basic Grignard reagents, elimination of the methoxy group can occur.[1] | - Use less sterically hindered Grignard reagents if possible.- Lowering the reaction temperature may suppress this side reaction. |

Conclusion

The reaction of this compound with Grignard reagents provides a reliable and high-yielding route to a variety of cyclopentyl ketones. The key to the success of this protocol lies in the stability of the chelated tetrahedral intermediate, which effectively prevents the over-addition side reaction that plagues many other ketone synthesis methodologies. By adhering to strict anhydrous and inert atmosphere conditions, and with careful control of the reaction temperature, researchers can consistently achieve excellent results. This method is a valuable tool for the synthesis of key intermediates in drug discovery and development, as well as in the broader field of organic chemistry.

References

-

Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

-

Grokipedia. (n.d.). Weinreb ketone synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]

-

Mahmoud, M. A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Chemistry & Chemical Technology, 13(4), 443-456. [Link]

-

Wikipedia. (2023, November 28). Weinreb ketone synthesis. [Link]

-

Organic Syntheses. (n.d.). Notes. [Link]

-

Gomtsyan, A., Koenig, R. J., & Lee, C. H. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613-3616. [Link]

-

Singh, S., & Mishra, S. (2015). Chemistry of N-methoxy-N-methylamides. Applications in Synthesis. A Review. Organic Preparations and Procedures International, 47(1), 1-103. [Link]

-

Reddit. (2020, October 8). [Problem] Weinreb-Ketone synthesis / Isoxazoles. [Link]

-

Reddit. (2022, December 5). Overaddition of grignard to weinreb amide. [Link]

-

Jasperse, J. (n.d.). The Grignard Reaction. [Link]

-

University of Rochester. (n.d.). Experiment 19 – The Grignard Reaction. [Link]

-

Organic Syntheses. (n.d.). Cyclopentanone, 3-(1-octenyl)-, (E)-. [Link]

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). Cyclopentanone, 2-tert-pentyl-. [Link]

-

Agosta, W. C., & Wolff, S. (1976). Photochemical reactions of 3-substituted cyclopentenyl ketones. The Journal of Organic Chemistry, 41(15), 2603-2608. [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals (15th ed.). Royal Society of Chemistry.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry (2nd ed.). Oxford University Press.

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis [organic-chemistry.org]

- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US2513534A - Purification of cyclopentanone - Google Patents [patents.google.com]

Reduction of 2-cyclopentyl-N-methoxy-N-methylacetamide to cyclopentanecarbaldehyde

Application Note: Selective Reduction of Weinreb Amides to Aldehydes

Executive Summary

This guide details the protocol for the chemoselective reduction of N-methoxy-N-methylcyclopentanecarboxamide (a Weinreb amide) to cyclopentanecarbaldehyde . Unlike esters or acid chlorides, which typically reduce fully to primary alcohols with Lithium Aluminum Hydride (LiAlH

Critical Note on Nomenclature & Stoichiometry: The user request specified "2-cyclopentyl-N-methoxy-N-methylacetamide" as the starting material for "cyclopentanecarbaldehyde."

-

Chemical Reality: Reducing this compound (Cyclopentyl-CH

-CO-N(OMe)Me) yields 2-cyclopentylacetaldehyde (Cyclopentyl-CH -

Correction: To obtain cyclopentanecarbaldehyde (Cyclopentyl-CHO), the starting material must be N-methoxy-N-methylcyclopentanecarboxamide . This protocol focuses on the latter to match the requested target molecule.

Mechanistic Insight & Reaction Design

The success of this reaction relies on the Weinreb Chelation Model . Standard amides reduce to amines, and esters reduce to alcohols because the tetrahedral intermediate collapses, reforming a carbonyl that is more reactive than the starting material.

In Weinreb amides, the N-methoxy oxygen coordinates with the metal (Li or Al) after the initial hydride attack. This forms a rigid, 5-membered cyclic chelate. This intermediate is stable in the reaction mixture and prevents the expulsion of the leaving group (the amine). Consequently, the carbonyl is not regenerated until the reaction is quenched, preventing a second hydride attack.

Mechanism Diagram

Reagent Selection & Stoichiometry

While DIBAL-H is often used for ester-to-aldehyde reductions (requiring strictly -78°C), LiAlH

| Reagent | Role | Equivalents | Notes |

| Substrate | Precursor | 1.0 equiv | N-methoxy-N-methylcyclopentanecarboxamide |

| LiAlH | Reducing Agent | 0.6 - 0.7 equiv | Powder or solution (e.g., 1.0 M in THF).[1][2] Note: 1 mol LiAlH |

| THF | Solvent | 0.1 - 0.2 M | Must be anhydrous and inhibitor-free. |

| KHSO | Quench | Excess | Acidic quench required to break the chelate. |

Detailed Experimental Protocol

Safety Warning: LiAlH

Step 1: Reaction Setup

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Purge the system with Nitrogen (N

) and maintain a positive pressure. -

Charge the RBF with N-methoxy-N-methylcyclopentanecarboxamide (1.0 equiv, e.g., 1.57 g, 10 mmol).

-

Add anhydrous THF (50 mL) to dissolve the amide.

-

Cool the solution to 0°C using an ice/water bath.

Step 2: Reduction

-

Charge the addition funnel with LiAlH

solution (1.0 M in THF, 7.0 mL, 7.0 mmol, 0.7 equiv).-

Expert Tip: If using solid LiAlH

, suspend it in THF in a separate flask and transfer via cannula. Never add solid LAH directly to a reaction mixture.

-

-

Add the LiAlH

dropwise over 15–20 minutes.-

Observation: Gas evolution (H

) may occur if the solvent is not perfectly dry.

-

-

Stir the mixture at 0°C for 30–60 minutes.

-

Monitoring: Check reaction progress via TLC (visualize with KMnO

stain; aldehydes oxidize easily, amides are UV active). The chelated intermediate is not isolated; you are monitoring the disappearance of the starting material.

-

Step 3: Quenching (Critical Step)

The goal is to hydrolyze the aluminum complex without creating an unmanageable emulsion.

Method A: Bisulfate Quench (Preferred for Aldehydes)

-

While still at 0°C, pour the reaction mixture into a vigorously stirring beaker containing excess 5% KHSO

(aq) or 1M HCl .-

Why: Acidic conditions are necessary to protonate the alkoxy amine leaving group and break the strong Al-O bonds.

-

-

Stir for 20 minutes until two clear layers form.

Method B: Fieser Workup (If product is acid-sensitive)

-

Dilute with wet ether.

-

Add water (n mL), then 15% NaOH (n mL), then water (3n mL) where n = grams of LiAlH

used. -

Filter off the white granular precipitate.

Step 4: Isolation

-

Separate the organic layer.

-

Extract the aqueous layer with Et

O (3 x 30 mL). -

Combine organics and wash with Brine (saturated NaCl).

-

Dry over anhydrous MgSO

. -

Filter and concentrate under reduced pressure (Rotavap).

-

Caution: Cyclopentanecarbaldehyde is volatile (bp ~140°C). Do not overheat or apply high vacuum for extended periods.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Over-reduction to Alcohol | Temperature too high or Quench delayed. | Ensure reaction stays at 0°C. Do not let the reaction warm to RT before quenching. |

| Low Yield (Volatile) | Product lost during evaporation. | Use a Vigreux column for solvent removal or avoid high vacuum. |

| Starting Material Remains | Insufficient Hydride. | LiAlH |

| Emulsion during Workup | Aluminum salts precipitating as gel. | Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution for the quench. Stir for 1 hour until layers separate cleanly. |

References

-

Original Methodology: Nahm, S.; Weinreb, S. M.[3][4][5][6] "N-methoxy-N-methylamides as effective acylating agents."[5] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

-

Mechanism & Chelation: Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review." Organic Preparations and Procedures International, 1993 , 25(1), 15–40.

-

Cyclopentanecarbaldehyde Properties: "Cyclopentanecarboxaldehyde - Organic Syntheses Procedure." Organic Syntheses, 1964 , 44, 26.

-

Reagent Comparison (LAH vs DIBAL): "Reduction of Weinreb Amides to Aldehydes." Chemistry LibreTexts.

Sources

Application Note: Nucleophilic Acyl Substitution on Cyclopentyl Weinreb Amide

Introduction

The Weinreb-Nahm amide (N-methoxy-N-methylamide) is a uniquely versatile functional group in modern organic synthesis, serving as a powerful acylating agent for the preparation of ketones and aldehydes.[1][2] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this methodology provides a reliable route to carbon-carbon bond formation while ingeniously circumventing the common issue of over-addition that plagues reactions with more traditional acylating agents like esters or acid chlorides.[1][3][4] The key to this control lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents.[3][5] This intermediate resists further nucleophilic attack until a deliberate acidic workup liberates the desired ketone.[1][6]

This application note provides a detailed guide to the reaction conditions and protocols for the nucleophilic acyl substitution of cyclopentyl Weinreb amide, a representative cycloalkyl substrate. We will explore the underlying mechanism, optimize reaction parameters for common nucleophiles, and present step-by-step protocols for researchers in synthetic chemistry and drug development.

Reaction Mechanism: The Key to Selectivity

The remarkable selectivity of the Weinreb ketone synthesis stems from the unique structure of the N-methoxy-N-methylamide group. Upon nucleophilic attack by an organometallic reagent (such as a Grignard or organolithium species), a tetrahedral intermediate is formed. Unlike the intermediate in reactions with esters or acid chlorides, this species is stabilized by the chelation of the metal cation (Li⁺ or Mg²⁺) between the carbonyl oxygen and the N-methoxy oxygen.[5] This forms a stable five-membered ring that is unreactive to further nucleophilic addition, even in the presence of excess organometallic reagent, particularly at low temperatures.[1][6] The desired ketone is only released upon the hydrolytic workup, which breaks down the chelated complex.

Caption: Mechanism of Weinreb Ketone Synthesis.

Core Experimental Parameters

Successful acylation of cyclopentyl Weinreb amide requires careful control over several experimental variables. The reaction is tolerant of a wide array of functional groups, making it a robust choice for complex molecule synthesis.[1][3]

1. Nucleophile Selection:

-

Grignard Reagents (R-MgX): These are the most commonly employed nucleophiles for this transformation.[1][7] They are compatible with a broad range of Weinreb amides and are available with diverse alkyl, vinyl, aryl, and alkynyl R-groups.[1]

-

Organolithium Reagents (R-Li): Organolithium reagents are also highly effective and can be more reactive than their Grignard counterparts.[7] This heightened reactivity necessitates stricter temperature control to prevent side reactions or the collapse of the chelated intermediate.[8]

2. Solvent:

-

Anhydrous ethereal solvents are standard for supporting the stability of both the organometallic reagent and the chelated intermediate.

-

Tetrahydrofuran (THF) is the most common and versatile choice.

-

Diethyl ether (Et₂O) is also frequently used, particularly for Grignard reactions.

3. Temperature:

-

This is arguably the most critical parameter. Reactions are typically initiated at low temperatures, ranging from -78 °C to 0 °C , to ensure the stability of the tetrahedral intermediate and prevent its premature collapse.[1][3]

-

The reaction mixture is often allowed to warm slowly to room temperature to ensure the reaction goes to completion before quenching.[9]

4. Stoichiometry:

-

A slight excess of the organometallic reagent (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion. However, due to the stability of the intermediate, even a larger excess of the nucleophile does not typically lead to over-addition products.[10]

5. Workup:

-

The reaction is quenched with a mild aqueous acid (e.g., 1 M HCl, saturated NH₄Cl) to protonate the intermediate and facilitate its collapse into the final ketone product.

Data Summary: Representative Nucleophilic Additions

The following table summarizes typical conditions for the reaction of various organometallic reagents with cyclopentyl Weinreb amide.

| Nucleophile (R-M) | Reagent Type | Solvent | Temperature Range | Typical Yield | Notes |

| Methylmagnesium bromide | Grignard | THF | -20 °C to RT | >90% | Standard, highly efficient transformation. |

| Phenylmagnesium bromide | Grignard | THF | 0 °C to RT | >85% | Forms cyclopentyl phenyl ketone. |

| n-Butyllithium | Organolithium | THF | -78 °C to 0 °C | >90% | Requires strict low-temperature control. |

| Vinyllithium | Organolithium | THF | -78 °C to -40 °C | ~80-90% | Reaction must be kept cold to avoid side reactions.[8] |

| Isopropylmagnesium chloride | Grignard | THF | 0 °C to RT | >80% | Effective for introducing sterically hindered groups. |

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of ketones from cyclopentyl Weinreb amide. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Caption: General Experimental Workflow.

Protocol 1: Synthesis of Cyclopentyl Phenyl Ketone using a Grignard Reagent

Materials:

-

Cyclopentanecarboxylic acid N-methoxy-N-methylamide (Cyclopentyl Weinreb Amide)

-

Phenylmagnesium bromide (PhMgBr), 3.0 M in Et₂O

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclopentyl Weinreb amide (1.0 eq).

-

Dissolve the amide in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add phenylmagnesium bromide (1.2 eq) dropwise via syringe over 15 minutes. A mild exotherm may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the flask back to 0 °C and carefully quench the reaction by slowly adding 1 M HCl. Stir vigorously for 20 minutes until two clear layers form.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volume of THF).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/EtOAc gradient) to yield the pure cyclopentyl phenyl ketone.

Protocol 2: Synthesis of 1-Cyclopentylpentan-1-one using an Organolithium Reagent

Materials:

-

Cyclopentanecarboxylic acid N-methoxy-N-methylamide (Cyclopentyl Weinreb Amide)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Deionized Water

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclopentyl Weinreb amide (1.0 eq).

-

Dissolve the amide in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction at -78 °C for 1 hour.

-

Remove the cooling bath and allow the reaction to warm slowly to 0 °C over 1 hour.

-

Monitor the reaction by TLC.

-

Quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.

-

Allow the mixture to warm to room temperature and add deionized water to dissolve any precipitated salts.

-

Transfer to a separatory funnel and extract with ethyl acetate (3x volume of THF).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 1-cyclopentylpentan-1-one.

Conclusion

The nucleophilic acyl substitution of cyclopentyl Weinreb amide is a highly reliable and versatile method for the synthesis of cyclopentyl ketones. The stability of the chelated tetrahedral intermediate is the cornerstone of this methodology, effectively preventing the over-addition of organometallic reagents and leading to high yields of the desired ketone product. By carefully controlling key parameters—most notably temperature—researchers can successfully couple a wide variety of nucleophiles. The protocols outlined in this note serve as a robust starting point for the synthesis of diverse ketone structures, underscoring the enduring utility of the Weinreb amide in both academic and industrial research settings.

References

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

Grokipedia. Weinreb ketone synthesis. [Link]

-

Pace, V., & Holzer, W. (2018). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. CHIMIA International Journal for Chemistry, 72(9), 598-602. [Link]

-

Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

-

Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]

-

文学城. Weinreb ketone synthesis. [Link]

-

Sisko, J., et al. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link]

-

Chemiz. Weinreb ketone synthesis. [Link]

-

Mahmoud, K. F., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Orient. J. Chem., 35(6). [Link]

-

Gancitano, G., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(17), 3319-3324. [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

-

Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). [Link]

-

ResearchGate. What is the right reaction condition between Weinreb amide and vinyl lithium? [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]

- 4. researchgate.net [researchgate.net]

- 5. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pure.psu.edu [pure.psu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]

- 10. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for the Scale-Up Synthesis of 2-Cyclopentyl-N-methoxy-N-methylacetamide

Introduction

2-Cyclopentyl-N-methoxy-N-methylacetamide, a member of the Weinreb amide class of compounds, is a versatile intermediate in organic synthesis.[1][2] Its utility lies in its ability to react with organometallic reagents, such as Grignard or organolithium reagents, to form ketones in a controlled manner, or to be reduced to aldehydes.[1][2][3] This reactivity makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

While the synthesis of Weinreb amides at the laboratory scale is well-established, scaling up the production to pilot plant or industrial quantities presents a unique set of challenges. These challenges include managing reaction exotherms, ensuring efficient mixing, developing robust and scalable purification methods, and handling hazardous reagents safely. This document provides detailed application notes and protocols for two scalable synthetic routes to this compound, designed for researchers, scientists, and drug development professionals.

Synthetic Strategies for Scale-Up

The synthesis of this compound on a larger scale can be approached via two primary routes, both starting from the readily available 2-cyclopentylacetic acid. The choice between these routes will depend on factors such as available equipment, cost of reagents, and desired purity of the final product.

Route 1: Two-Step Synthesis via the Acyl Chloride

This classic and reliable method involves the initial conversion of 2-cyclopentylacetic acid to its corresponding acyl chloride, followed by amidation with N,O-dimethylhydroxylamine hydrochloride. This approach offers high yields and relatively straightforward reaction conditions.

Route 2: One-Pot Synthesis using a Coupling Agent

This method avoids the isolation of the highly reactive acyl chloride intermediate by employing a coupling agent to directly form the amide bond between 2-cyclopentylacetic acid and N,O-dimethylhydroxylamine. This can lead to a more streamlined process with fewer unit operations.

Detailed Protocols and Experimental Data

Route 1: Two-Step Synthesis via 2-Cyclopentylacetyl Chloride

This protocol is designed for a nominal 1 kg scale of the final product.

Step 1: Synthesis of 2-Cyclopentylacetyl Chloride

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Cyclopentylacetic acid | 128.17 | 800 g | 6.24 |

| Oxalyl chloride | 126.93 | 950 g (665 mL) | 7.48 |

| Dichloromethane (DCM) | 84.93 | 8 L | - |

| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | - |

Protocol:

-

Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a controlled addition funnel is rendered inert with nitrogen.

-

Charging Reagents: The reactor is charged with 2-cyclopentylacetic acid (800 g, 6.24 mol) and dichloromethane (8 L). The mixture is stirred until all the solid has dissolved.

-

Catalyst Addition: N,N-Dimethylformamide (5 mL) is added to the solution.

-

Oxalyl Chloride Addition: The solution is cooled to 0-5 °C using a circulating chiller. Oxalyl chloride (950 g, 7.48 mol) is added dropwise via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C. Gas evolution (CO, CO₂, HCl) will be observed.[4]

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by GC-MS for the formation of methyl 2-cyclopentylacetate.

-

Solvent Removal: Once the reaction is complete, the solvent and excess oxalyl chloride are removed by distillation under reduced pressure. The final product, 2-cyclopentylacetyl chloride, is obtained as a pale yellow liquid and is used directly in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Cyclopentylacetyl chloride | 146.61 | (from Step 1) | ~6.24 |

| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | 670 g | 6.87 |

| Pyridine | 79.10 | 1.1 L | 13.74 |

| Dichloromethane (DCM) | 84.93 | 10 L | - |

| 1 M Hydrochloric acid | - | As needed | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Brine | - | As needed | - |

Protocol:

-

Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and an addition funnel is rendered inert with nitrogen.

-

Charging Reagents: The reactor is charged with N,O-dimethylhydroxylamine hydrochloride (670 g, 6.87 mol) and dichloromethane (10 L).

-

Cooling: The slurry is cooled to 0-5 °C.

-

Pyridine Addition: Pyridine (1.1 L, 13.74 mol) is added slowly, keeping the temperature below 10 °C.[5]

-

Acyl Chloride Addition: The crude 2-cyclopentylacetyl chloride from Step 1, dissolved in 2 L of dichloromethane, is added dropwise to the reaction mixture over 2-3 hours, maintaining the temperature below 10 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by TLC or GC-MS.

-

Work-up: The reaction mixture is cooled to 10-15 °C and quenched by the slow addition of 1 M hydrochloric acid until the pH of the aqueous layer is ~1-2. The layers are separated. The organic layer is washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Expected Yield and Purity:

| Parameter | Value |

| Overall Yield | 75-85% |

| Purity (by GC) | >98% |

Route 2: One-Pot Synthesis using a Coupling Agent

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Cyclopentylacetic acid | 128.17 | 800 g | 6.24 |

| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | 670 g | 6.87 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 1.32 kg | 6.87 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 76 g | 0.62 |

| Dichloromethane (DCM) | 84.93 | 15 L | - |

| 1 M Hydrochloric acid | - | As needed | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Brine | - | As needed | - |

Protocol:

-

Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a solids addition port is rendered inert with nitrogen.

-

Charging Reagents: The reactor is charged with 2-cyclopentylacetic acid (800 g, 6.24 mol), N,O-dimethylhydroxylamine hydrochloride (670 g, 6.87 mol), 4-dimethylaminopyridine (76 g, 0.62 mol), and dichloromethane (15 L).

-

Cooling: The mixture is cooled to 0-5 °C.

-

EDC Addition: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.32 kg, 6.87 mol) is added portion-wise over 2-3 hours, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction progress is monitored by TLC or GC-MS.

-

Work-up: The reaction mixture is washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.

Expected Yield and Purity:

| Parameter | Value |

| Overall Yield | 70-80% |

| Purity (by GC) | >97% |

Process Optimization and Critical Parameter Control

-

Temperature Control: The formation of the acyl chloride with oxalyl chloride is exothermic. Maintaining a low temperature during the addition of the reagent is crucial to prevent side reactions and ensure the safety of the operation.

-

Reagent Addition: Slow, controlled addition of reactive reagents like oxalyl chloride and the acyl chloride is critical to manage the reaction exotherm and prevent localized high concentrations that can lead to impurity formation.

-

Mixing: Efficient agitation is necessary to ensure good mass transfer, especially in heterogeneous mixtures, and to maintain a uniform temperature throughout the reactor.

-

Purification: While laboratory-scale purifications often rely on chromatography, this is not economically viable for large-scale production. Vacuum distillation is the preferred method for purifying the final product. The boiling point of the product under vacuum should be determined to optimize the distillation conditions. Recrystallization from a suitable solvent system could be an alternative if the product is a solid at room temperature or forms a stable crystalline solid at low temperatures.[6][7]

Visualization of Synthetic Workflows

Sources

- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 3. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]

- 5. N,O-Dimethylhydroxylamine Hydrochloride | 6638-79-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. Purification of Acetamide - Chempedia - LookChem [lookchem.com]

- 7. jcbsc.org [jcbsc.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclopentyl-N-methoxy-N-methylacetamide

[1]

Topic: Optimization of Yield and Purity in Weinreb Amide Synthesis Target Molecule: 2-Cyclopentyl-N-methoxy-N-methylacetamide Precursors: 2-Cyclopentylacetic acid + N,O-Dimethylhydroxylamine hydrochloride

Introduction: The Application Scientist’s Perspective

Welcome to the technical support hub. As a Senior Application Scientist, I often see researchers struggle with this specific synthesis not because the chemistry is "hard," but because the physical properties of the reagents lead to subtle failures.

The target molecule, This compound , is a critical intermediate often used to access cyclopentyl ketones via Grignard addition. While 2-cyclopentylacetic acid is not chiral at the

This guide moves beyond "textbook" procedures to field-proven industrial protocols designed for robustness and high yield (>85%).

Module 1: Strategic Route Selection

Do not default to EDC/HOBt without considering your scale and downstream needs.[1] Use this decision matrix to select the correct protocol.

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and constraints.

Module 2: High-Performance Protocols

Method A: T3P (Propylphosphonic Anhydride) – Recommended for <10g

Why this works: T3P acts as a kinetic driver. It creates a highly reactive mixed anhydride but produces only water-soluble byproducts, eliminating the "gel" often seen with EDC ureas.

Reagents:

-

2-Cyclopentylacetic acid (1.0 equiv)

-

N,O-Dimethylhydroxylamine HCl (1.2 equiv)

-

T3P (50% in EtOAc/DMF) (1.5 equiv)

-

DIPEA (3.0 equiv) or Pyridine (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

-

Dissolution: Dissolve the acid and amine salt in EtOAc (5-10 volumes).

-

Base Addition: Cool to 0°C. Add DIPEA dropwise. Note: The amine salt will not fully dissolve until base is added.

-

Activation: Add T3P solution dropwise over 10 minutes.

-

Reaction: Allow to warm to RT. Stir for 2–4 hours.

-

Workup (The "Magic" Step): Add water. The T3P byproducts wash away instantly. Separate layers. Wash organic layer with 0.5M HCl (to remove excess amine), then Sat. NaHCO3, then Brine.[2]

-

Yield Expectation: 90–95%.

Method B: CDI (1,1'-Carbonyldiimidazole) – Recommended for 10g–100g

Why this works: CDI generates an acyl-imidazole intermediate. The key trick here is the sequential addition to avoid quenching the active species with the HCl from the amine salt.

Step-by-Step:

-

Activation: Dissolve 2-cyclopentylacetic acid (1.0 equiv) in anhydrous DCM or THF. Add CDI (1.1 equiv) in portions.

-

Critical Observation: You must wait for CO2 evolution to cease completely (approx. 30-60 mins).

-

-

The "Salt" Problem: In a separate flask, premix N,O-dimethylhydroxylamine HCl (1.2 equiv) with minimal DMF and DIPEA (1.0 equiv) to free-base it.

-

Why? Adding the HCl salt directly to the acyl-imidazole can protonate the imidazole leaving group prematurely, stalling the reaction.

-

-

Coupling: Pour the free-based amine solution into the acyl-imidazole mixture.

-

Workup: Standard acid/base wash.

Module 3: Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users.

Issue 1: "My reaction turned into a solid white gel."

Diagnosis: You likely used EDC/HOBt in DCM. The byproduct (EDC-urea) is insoluble in DCM and traps the product. Solution:

-

Immediate Fix: Add Et2O or EtOAc to precipitate the urea further, then filter vigorously through Celite.

-

Prevention: Switch to Method A (T3P) or use EDC in a solvent where the urea is soluble (DMF/Chloroform), though this makes workup harder.

Issue 2: "Low yield (<50%) despite clean TLC."

Diagnosis: Water solubility. Weinreb amides, especially those with small alkyl chains like the cyclopentyl group, have moderate water solubility. Solution:

-

Salting Out: Saturate your aqueous phase with NaCl (solid) before extraction.[2]

-

Solvent Switch: Do not use Et2O for extraction. Use EtOAc or DCM (3x extractions).

-

pH Control: Ensure the aqueous layer is neutral (pH 7) during the final brine wash.

Issue 3: "I see a new spot at RRT 0.8 that isn't product."

Diagnosis: O-acylation vs. N-acylation. While rare with Weinreb salts, if the temperature is too high during activation, you might form the O-acyl species (an ester), which is unstable. Mechanism Visualization:

Figure 2: Competition between N-attack (desired) and O-attack (undesired).

Solution: Keep the reaction at 0°C during the addition of the amine. Ensure the amine is fully free-based (using DIPEA) before it meets the activated acid.

Module 4: Data & Specifications

Stoichiometry Table for Optimized Yield (Method A)

| Component | Equiv. | Role | Critical Note |

| 2-Cyclopentylacetic acid | 1.0 | Substrate | Dry thoroughly (azeotrope with toluene if needed). |

| N,O-Dimethylhydroxylamine HCl | 1.2 | Reagent | Hygroscopic. Store in desiccator. |

| T3P (50% w/w) | 1.5 | Coupling Agent | Add slowly to control exotherm. |

| DIPEA | 3.0 | Base | Must neutralize HCl salt + Acid generated by T3P. |

| Ethyl Acetate | 10 Vol | Solvent | Green solvent, easy workup. |

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[3][4][5] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[3][5]

-

Dunetz, J. R.; Xiang, Y.; Baldwin, A.; Ringling, J. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[6] Organic Letters, 2011 , 13(19), 5048–5051.

-

Hale, K. J. "Weinreb Amide Synthesis." Organic Synthesis, 2014 .[7] (General reference for T3P utility in process chemistry).

-

Process Chemistry Tips: "Workup of Weinreb Amides." Organic Process Research & Development, General Best Practices.

Disclaimer: These protocols are for research use only. Always consult the SDS of specific reagents (specifically T3P and CDI) before handling.

Sources

- 1. reddit.com [reddit.com]

- 2. reddit.com [reddit.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Removing unreacted coupling reagents from N-methoxy-N-methylacetamide products

Topic: Removal of Unreacted Coupling Reagents & Byproducts

Status: Operational | Updated: 2026-02-25 Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Diagnostic Workflow

Start Here. Select your coupling reagent to navigate to the correct purification protocol.

Figure 1: Decision tree for selecting the appropriate workup protocol based on the coupling reagent used.

Technical Protocols

Protocol A: The DCC Challenge (Removing Dicyclohexylurea)

The Problem: DCC forms dicyclohexylurea (DCU), which is notorious for being partially soluble in organic solvents (like DCM/Ethyl Acetate) but insoluble enough to precipitate later, clogging columns and contaminating NMRs.

Mechanism:

Step-by-Step Removal:

-

Initial Filtration: Cool the reaction mixture to 0°C for 30 minutes. Filter the precipitated DCU through a sintered glass funnel packed with Celite.[1]

-

Solvent Swap (The Critical Step):

-

Evaporate the reaction solvent (usually DCM).

-

Redissolve the crude residue in cold Diethyl Ether (Et₂O) or MTBE . Weinreb amides are typically soluble in ether; DCU is not.

-

-

Secondary Filtration: Chill the ether solution to -20°C (freezer) for 1 hour. Filter again.

-

Chemical Scavenging (Optional): If trace DCU persists, add oxalic acid (in methanol) to the crude residue. Oxalic acid breaks down residual DCC/DCU complexes, though this is rarely needed if the ether trituration is performed correctly.

Expert Insight: Avoid using Ethyl Acetate for the initial workup if possible. DCU is slightly more soluble in EtOAc than in Ether/Hexanes, leading to "breakthrough" on silica columns.

Protocol B: The EDC/Uronium Standard (Aqueous Extraction)

Applicability: EDC (EDCI), HATU, HBTU, PyBOP. The Problem: Removing water-soluble ureas (EDU) and additives (HOBt, HOAt).

The Solution: A "Sandwich" Extraction. Weinreb amides are stable to mild acid/base conditions, allowing us to wash away impurities.

| Contaminant | Chemical Nature | Removal Wash |

| EDC (Unreacted) | Basic Amine | Dilute Acid (0.5M HCl or 10% Citric Acid) |

| EDU (Urea) | Highly Polar | Water / Brine |

| HOBt / HOAt | Weak Acid (pKa ~4.6) | Base (Sat. NaHCO₃ or 1M NaOH) |

| Amine (Starting Material) | Basic | Dilute Acid |

| Carboxylic Acid (SM) | Acidic | Base (Sat. NaHCO₃) |

Detailed Workflow:

-

Dilution: Dilute reaction mixture with EtOAc or DCM (10x volume).

-

Acid Wash: Wash organic layer 2x with 10% Citric Acid or 0.5 M HCl .

-

Why? Protonates unreacted amine and EDC, forcing them into the aqueous layer.

-

Caution: Do not use strong acid (>2M) or prolonged exposure, as Weinreb amides can hydrolyze.

-

-

Base Wash: Wash organic layer 2x with Saturated NaHCO₃ or 1M NaOH .

-

Why? Deprotonates HOBt/HOAt (making them water-soluble salts) and removes unreacted carboxylic acid.

-

Visual Cue: HOBt often turns the aqueous layer slightly yellow.

-

-

Drying: Dry over MgSO₄, filter, and concentrate.

Figure 2: The "Sandwich" extraction method for removing ionizable impurities.

Protocol C: The "Clean" Alternative (T3P)

Reagent: Propylphosphonic Anhydride (T3P).[2] Advantage: T3P produces only water-soluble phosphate byproducts. It is the "Gold Standard" for scale-up of Weinreb amides.

Method:

-

Run reaction in EtOAc or 2-MeTHF.

-

Quench: Add water (2 eq) to hydrolyze excess T3P.

-

Wash: Wash with water (x2) and NaHCO₃ (x1).

-

Result: The organic layer contains the pure Weinreb amide. No filtration or chromatography is usually required.

Advanced Troubleshooting (FAQs)

Q: My product is "oiling out" with white solids. What is it? A: This is likely DCU if you used DCC.[3][4]

-

Fix: Dissolve the oil in a minimal amount of DCM, then add 5 volumes of Hexane or Ether. The oil should dissolve (or settle as a liquid), while the DCU will float as a white solid. Filter off the solid.[3][5][6]

Q: I see a persistent UV spot near the solvent front on TLC. Is it product? A: If you used HOBt, this might be it. HOBt can "streak" or appear as a ghost spot.

-

Test: Dip the TLC in UV. HOBt is UV active.

-

Fix: Ensure your base wash was pH > 9. If HOBt persists, wash the organic layer with Tris(hydroxymethyl)aminomethane (Tris) buffer.

Q: Can I use scavenger resins? A: Yes, for small-scale library synthesis.

-

To remove EDC: Use a Sulfonic Acid resin (e.g., Dowex 50W).

-

To remove Acid Chlorides/Isocyanates: Use a Trisamine resin.

-

To remove HOBt: Use a Carbonate resin (e.g., MP-Carbonate).

Q: Is the Weinreb amide stable to the acid wash? A: Yes, N-methoxy-N-methylamides are surprisingly robust. However, avoid heating during the acid wash and keep the contact time under 15 minutes. Use Citric Acid instead of HCl for sensitive substrates.

References

-

Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

-

Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005 , 61(46), 10827–10852.

-

Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016 , 20(2), 140–177.

-

Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631.

Sources

Addressing steric hindrance in 2-cyclopentyl-N-methoxy-N-methylacetamide reactions

Executive Summary

You are encountering difficulties with 2-cyclopentyl-N-methoxy-N-methylacetamide . While Weinreb amides are the "gold standard" for preventing over-addition during ketone synthesis, the cyclopentyl group introduces unique conformational sterics (the "envelope" flap) that can destabilize the critical 5-membered chelation transition state or block nucleophilic trajectory.

This guide addresses the three most common failure modes:

-

Kinetic Stalling: The nucleophile (Grignard/Lithium) fails to add due to steric shielding.

-

Competitive Enolization: The nucleophile acts as a base, deprotonating the

-methylene protons. -

Chelate Collapse: Instability of the tetrahedral intermediate leading to over-addition or decomposition.

Module 1: The Mechanistic Barrier

To solve the reactivity issue, we must visualize the failure point. The reaction relies on the formation of a stable metal-chelated tetrahedral intermediate.[1][2]

Diagram 1: Steric Interference in Chelation

Caption: The cyclopentyl ring's conformational flexibility interferes with the approach of the nucleophile (R-M) and the stability of the Magnesium chelate.

Module 2: Troubleshooting & Optimization (Q&A)

Ticket #01: "I added the Grignard, but I recovered starting material."

Diagnosis: Kinetic incompetence. The Grignard reagent is likely aggregated (dimers/trimers) and too bulky to penetrate the steric shield of the cyclopentyl group.

Solution: The "Turbo-Grignard" Protocol (LiCl Additive)

Lithium Chloride (LiCl) breaks up large Grignard aggregates into reactive monomeric species (

Protocol A: LiCl-Mediated Activation

-

Preparation: Flame-dry a flask under Argon. Add anhydrous LiCl (1.1 equiv relative to Grignard).

-

Activation: Pour the Grignard reagent (e.g., PhMgBr) onto the solid LiCl. Stir at RT for 15–30 mins until the solid dissolves. This forms the "Turbo" species.

-

Reaction: Cool the Weinreb amide solution (in THF) to -20°C (not -78°C; we need thermal energy to overcome the cyclopentyl barrier).

-

Addition: Add the Turbo-Grignard dropwise.

-

Monitoring: If TLC shows no conversion after 1 hour, warm slowly to 0°C.

Expert Tip: If LiCl fails, switch to Organolithiums (R-Li) . They are smaller and more aggressive nucleophiles. Perform at -78°C to prevent the chelate from collapsing prematurely.

Ticket #02: "I'm seeing impurities and low mass balance."

Diagnosis: Competitive Enolization.

The

Data: Nucleophile Selection Matrix

| Reagent Type | Reactivity | Basicity (Enolization Risk) | Rec. Temp | Verdict for Cyclopentyl Amide |

| R-MgBr (Ether) | Moderate | Moderate | 0°C | Avoid (Aggregates too bulky) |

| R-MgBr + LiCl | High | Moderate | -20°C | Primary Choice (High active conc.) |

| R-Li (Lithium) | Very High | High | -78°C | Secondary Choice (Fast, but risk of basicity) |

| R-Li + CeCl | High | Low | -78°C | "Nuclear Option" (Suppresses basicity) |

Solution: The Cerium(III) Chloride Switch

If enolization is dominant, use anhydrous

Ticket #03: "The reaction works, but I get over-addition (Tertiary Alcohol)."

Diagnosis: Chelate Instability.

The Weinreb mechanism guarantees mono-addition only if the 5-membered intermediate is stable. The bulky cyclopentyl group creates ring strain in the chelate, potentially causing the

Troubleshooting Steps:

-

Temperature Discipline: Do not let the reaction warm above 0°C.

-

Quench Protocol: Do not use standard aqueous

if the intermediate is fragile. Use a "Reverse Quench":-

Prepare a flask of

or -

Cannulate the cold reaction mixture into the acid. This ensures immediate hydrolysis and protonation, preventing the liberated ketone from seeing any unreacted nucleophile.

-

Module 3: Decision Logic for Researchers

Use this workflow to determine your next experimental move.

Diagram 2: Optimization Logic Tree

Caption: Step-by-step decision matrix for hindered Weinreb amide coupling.

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[2] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

-

Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004 , 43(25), 3333–3336.

-

Imamoto, T. et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 1989 , 111(12), 4392–4398.

-